1-(3-Fluoro-4-methylphenyl)butan-1-ol
Description
1-(3-Fluoro-4-methylphenyl)butan-1-ol is a fluorinated aromatic alcohol with a molecular formula of C₁₁H₁₃FO. Its structure comprises a butan-1-ol backbone substituted with a 3-fluoro-4-methylphenyl group at the first carbon. The fluorine atom and methyl group on the aromatic ring influence its electronic and steric properties, which may enhance metabolic stability or binding affinity in drug design .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7,11,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUWLKISRVAVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)butan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with butylmagnesium bromide in an ether solvent, followed by hydrolysis. This Grignard reaction is a common method for forming carbon-carbon bonds and is known for its efficiency and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluoro-4-methylphenyl)butanone.
Reduction: Formation of 1-(3-Fluoro-4-methylphenyl)butane.
Substitution: Formation of various substituted phenylbutanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form hydrogen bonds, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aryl Butanols
- 1-(4-Fluorophenyl)-4-(4-pyridin-2-yl-piperazin-1-yl)-butan-1-ol (Azaperol): This compound (CAS 2804-05-9) shares a fluorophenylbutanol backbone but includes a pyridinylpiperazine moiety. Azaperol is used in veterinary medicine as a tranquilizer. The additional piperazine group increases its molecular weight (C₁₉H₂₃FN₃O) and polarity compared to 1-(3-Fluoro-4-methylphenyl)butan-1-ol, altering solubility and pharmacokinetics .
1-(4-Chlorophenyl)-3-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)butan-1-ol (Cyproconazole) :
A triazole-containing antifungal agent, cyproconazole (C₁₃H₁₆ClN₃O) has a chlorine substituent and a triazole ring, enhancing its antifungal activity via cytochrome P450 inhibition. Unlike this compound, cyproconazole’s chlorophenyl group and triazole functionality contribute to its agricultural applications .
Fluorinated Alcohols
- 4-Fluoro-1-butanol: A simpler fluorinated alcohol (C₄H₉FO), this compound lacks aromaticity but shares the hydroxyl and fluorine groups. Its boiling point (unreported in evidence) is expected to be lower than this compound due to reduced molecular weight and absence of aromatic stabilization. It is primarily used in chemical synthesis and poses moderate toxicity (GHS Category 4) .
- For example, butan-1-ol (C₄H₁₀O) has a boiling point of 117.7°C, which increases with chain length (pentan-1-ol: 138°C). The addition of a fluorinated aryl group in this compound likely elevates its boiling point significantly due to increased molecular weight and intermolecular interactions .
Physicochemical and Functional Differences
Biological Activity
1-(3-Fluoro-4-methylphenyl)butan-1-ol is an organic compound with a molecular formula of C₁₁H₁₅F₁O and a molecular weight of approximately 182.23 g/mol. This compound features a butanol backbone with a fluoro-substituted aromatic group, which significantly influences its chemical properties and potential biological activities. The presence of the fluoro group is particularly noteworthy, as it may enhance binding affinity to various biological targets, including enzymes and receptors.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties . Research indicates that these compounds can interact with neurotransmitter systems, potentially modulating neurotransmitter activity. This interaction could make them candidates for therapeutic applications in neurodegenerative diseases.
Antimicrobial Properties
Research has also indicated potential antimicrobial activity of this compound. The mechanism of action may involve disruption of microbial cell membranes, leading to cell lysis. This property positions the compound as a candidate for further exploration in medicinal chemistry.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific functional groups, particularly the fluoro substitution. Below is a comparison table highlighting its structural analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₁H₁₅F₁O | Contains a fluoro-substituted aromatic group |
| 4-(4-Fluoro-3-methylphenyl)butan-2-ol | C₁₁H₁₅FO | Different substitution pattern on the phenyl ring |
| 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol | C₁₂H₁₈FNO | Contains an amino group; potential neuroprotective properties |
| 4-(4-Fluoro-3-methylphenyl)-1-buten-4-ol | C₁₂H₁₅FO | Features a butenol chain; different reactivity due to unsaturation |
Research Findings and Case Studies
Recent studies have focused on elucidating the binding dynamics and specificity of this compound towards various biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to investigate these interactions. Such studies are crucial for understanding the therapeutic potential of this compound in drug development.
Case Study: Neuroprotective Activity
In one study, compounds structurally similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death when exposed to these compounds, suggesting their potential as neuroprotective agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
